Home > Products > Screening Compounds P57378 > 3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid - 1214817-15-8

3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Catalog Number: EVT-1680673
CAS Number: 1214817-15-8
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

This synthetic strategy draws inspiration from the preparation of similar imidazolidine-2,4-dione derivatives described in the literature.

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be esterified with various alcohols under acidic conditions.
  • Amide Formation: The carboxylic acid group can react with amines to form amides using coupling reagents like EDCI and HOBt.
Applications
  • Pharmaceutical Research: Imidazolidine-2,4-diones are known to possess diverse pharmacological activities, including anticonvulsant , antimicrobial , and anticancer properties . This compound could be screened for its potential as a lead compound for drug development.

2-Amino-3-{1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-1H-1,2,3-triazol-4-yl}propanoic acid

Compound Description: This compound is a methoxyphenyl piperazine derivative synthesized and radiolabeled with 99mTc-tricarbonyl precursor for potential use as a 5HT1A receptor imaging agent. Studies revealed favorable in vitro/in vivo stability, lipophilicity, and biodistribution profiles, suggesting its potential for further clinical exploration.

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: This compound's crystal structure has been determined, revealing a monoclinic crystal system with the space group P21/n.

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

Compound Description: An RP-HPLC method was developed and validated for analyzing this compound and its impurities under different pH conditions. The method was successfully applied to track degradation and impurity appearance of this compound.

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate

Compound Description: This compound was identified as a process-related impurity of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid at pH 9.0.

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: These compounds are a series of pyrazole and 1,2,4-triazole derivatives synthesized and investigated for their potential antifungal activity. Docking studies showed a possible interaction with 14-α-demethylase lanosterol, encouraging further research into their antifungal potential.

3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid

Compound Description: This compound was isolated from healthy human urine and characterized through various physicochemical analyses. It was synthesized by adding mercaptoacetic acid to urocanic acid. Studies suggest that this compound plays a role in urocanic acid metabolism and interacts with natural thiol compounds like cysteine and glutathione.

S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine

Compound Description: This compound is a proposed precursor of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid. It is synthesized through the reaction of urocanic acid with cysteine, with sunlight irradiation or the use of cis-urocanic acid increasing the yield. Incubation with rat liver homogenate demonstrated its degradation, yielding 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid as a major product. These findings suggest its potential involvement in urocanic acid metabolism and interaction with natural thiol compounds.

S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]glutathione

Compound Description: This compound is synthesized by reacting urocanic acid with glutathione. It is considered a potential precursor of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid, suggesting a possible involvement in urocanic acid metabolism.

2-{2-[1-(3-substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives

Compound Description: This series of compounds was synthesized by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, followed by reactions with substituted alkyl halides. Their structures were characterized using various spectroscopic techniques.

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound is a 3-[(4-methoxyphenyl)amino]propanehydrazide derivative synthesized and screened for its antioxidant and anticancer activities. It demonstrated higher antioxidant activity compared to ascorbic acid, suggesting its potential as a potent antioxidant.

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide

Compound Description: This compound, another 3-[(4-methoxyphenyl)amino]propanehydrazide derivative, was synthesized and evaluated for its antioxidant and anticancer properties. Similar to N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, it exhibited superior antioxidant activity compared to ascorbic acid, highlighting its potential as a strong antioxidant.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This 3-[(4-methoxyphenyl)amino]propanehydrazide derivative was synthesized and tested for its anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Notably, it exhibited the highest activity against the glioblastoma U-87 cell line, indicating its potential as an anticancer agent.

(S)‐1‐{2‐[Tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114]

Compound Description: This compound is a potent inhibitor of the murine γ-aminobutyric acid transporter type 4 (mGAT4).

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate

Compound Description: This compound was synthesized from L-tyrosine methyl ester and 5-flurouracil-1-yl acetic acid. In vitro antitumor activity tests revealed it possesses selective anti-tumor activities.

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

Compound Description: This compound was synthesized from D-tyrosine ethyl ester and 5-flurouracil-1-yl acetic acid. It demonstrated certain selective antitumor activities in in vitro tests, suggesting its potential as an antitumor agent.

(S)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid

Compound Description: This compound was obtained by hydrolysis of (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate. In vitro antitumor activity tests revealed it possesses selective anti-tumor activities.

(R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic acid

Compound Description: This compound was obtained by hydrolysis of (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate. It demonstrated certain selective antitumor activities in in vitro tests and its R-configuration may have contributed to its activity.

N-(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide

Compound Description: This radiolabeled compound was synthesized via nucleophilic [18F] fluorination as a potential PET radiotracer for studying CB1 cannabinoid receptors.

Ethyl 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)pyrrol-1-ylacetate (KBT-3022)

Compound Description: This compound is a new antiplatelet agent. Pharmacokinetic studies in guinea pigs revealed its rapid metabolism to its desethyl derivative, 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrol-1-ylacetic acid. It demonstrated potent inhibition of TXB2 production, suggesting its efficacy as an antiplatelet drug.

2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrol-1-ylacetic acid (desethyl KBT-3022)

Compound Description: This compound is the primary metabolite of Ethyl 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)pyrrol-1-ylacetate (KBT-3022). It exhibits a potent antiplatelet effect by inhibiting TXB2 production.

Ethyl 5-hydroxy-5-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]-2-oxo-3-pyrrolin+ ++-1-ylacetate

Compound Description: This compound was identified as the primary photo-degradation product of ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate (KBT-3022) under high-pressure mercury lamp irradiation.

3-(4,5-diphenyloxazol-2-yl)propanoic acid (oxaprozin)

Compound Description: This compound is a non-steroidal anti-inflammatory drug (NSAID).

3-(4,5-bis(4-methoxylphenyl)oxazol-2-yl)propanoic acid

Compound Description: This compound is a derivative of the NSAID oxaprozin.

3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid

Compound Description: This compound is a new derivative of propanoic acid, synthesized and evaluated for its biological activity.

8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (Hppa)

Compound Description: The crystal structure of the title compound, bis[8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid] 2,5-dicarboxybenzene-1,4-dicarboxylate octahydrate, has been reported. The crystal structure reveals the presence of intermolecular hydrogen-bonding interactions and π–π stacking between the benzene rings of the 1,2,4,5-benzenetetracarboxylic acid dianion and the pyrimidine rings of the Hppa cation.

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL)

Compound Description: This compound is a new metabolite of histidine, isolated from human urine and characterized by various physicochemical analyses. It is synthesized by reacting S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (CIE-Cys) with NaNO2 in HCl. Studies suggest CIE-TL formation involves enzymatic degradation of CIE-Cys in the liver or kidney, potentially through an intermediate, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiopyruvic acid. This metabolic pathway, initiated by the addition of thiol compounds to urocanic acid, suggests CIE-TL's role in histidine metabolism.

Ethyl 5-Amino-1-(1-methyl-2-oxoquinolin-4-YL)-3-methylsulfanylpyrazole-4-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of various pyrazole derivatives. Its reactions include hydrolysis, chloroacetylation, condensation with 2,5-dimethoxytetrahydrofuran, reaction with thiophosgene, and treatment with Lawesson's reagent, leading to diverse heterocyclic compounds such as pyrazolopyridones, pyrrolylpyrazoles, pyrazolyl isothiocyanates, pyrazolopyrimidinethiones, and pyrazolothiazaphosphinines. These reactions highlight the compound's versatility in generating a range of potentially bioactive compounds.

3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k)

Compound Description: This compound is a GPR40 agonist that has shown glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects. Unlike previously reported GPR40 partial agonists, this compound activates both Gq and Gs signaling pathways, making it a GPR40 full agonist.

3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (4o)

Compound Description: This compound is a GPR40 full agonist that triggers both Gq and Gs signaling pathways, leading to GSIS and GLP-1 secretory effects. It significantly improved glycemic control in C57BL/6J and db/db mice, and increased plasma-active GLP-1 in C57BL/6J mice, highlighting its potential as a novel therapeutic for type 2 diabetes.

Ethyl 2-[4,5-bis-(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate (KBT-3022)

Compound Description: This compound is a new antiplatelet agent. Its photostability in aqueous solutions containing acetonitrile was evaluated under a high-pressure mercury lamp. The primary photo-degradation product was identified as ethyl 5-hydroxy-5-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]-2-oxo-3-pyrrolin+ ++-1-ylacetate.

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates

Compound Description: This series of compounds were synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds serve as precursors for various derivatives containing carboxylic acid or alcohol functionalities.

Properties

CAS Number

1214817-15-8

Product Name

3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

IUPAC Name

3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19)

InChI Key

ICLUIIGOEHRLPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.